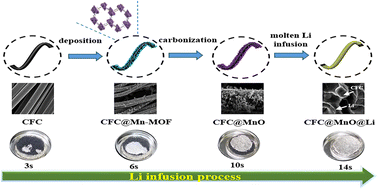Prestoring lithium in a 3D carbon fiber cloth coated with MOF-derived MnO for composite lithium anodes with high areal capacity and current density†
CrystEngComm Pub Date: 2024-01-02 DOI: 10.1039/D3CE01005H
Abstract
Three-dimensional (3D) conductive frameworks have drawn a lot of interest in the field of lithium-metal anodes because of their superior electronic conductivity and structural integrity. In this study, we propose a facile design utilizing a commercial carbon fiber cloth (CFC) coated with metal–organic-framework-derived MnO nanoparticles as a 3D host for prestoring molten lithium and successfully fabricate a CFC@MnO@Li composite anode, which can effectively suppress the growth of lithium dendrites while improving the long-term cycling performance of the battery. Compared to bare lithium batteries, CFC@MnO@Li||LiFePO4 cells exhibit higher specific capacity, superior rate performance, and long-term stability, which demonstrates their enormous potential in further practical applications.


Recommended Literature
- [1] Tristearin bilayers: structure of the aqueous interface and stability in the presence of surfactants†
- [2] A challenging Heck reaction of maleimides†
- [3] A novel green chemistry gelation method for polyvinyl pyrrolidone (PVP) and dimethylpolysiloxane (silicone): microwave-induced in-liquid-plasma†
- [4] Molecular dynamics simulation of O2 adsorption on Ag(110) from first principles electronic structure calculations†
- [5] Discovery of a novel small molecular peptide that disrupts helix 34 of bacterial ribosomal RNA†
- [6] The conformation of pyrogallol as a result of cocrystallization with N-heterocyclic bases†
- [7] Topological ferrimagnetism and superparamagnetic-like behaviour in a disordered homometallic coordination network†‡
- [8] Triphos derivatives and diphosphines as ligands in the ruthenium-catalysed alcohol amination with NH3†
- [9] Snowballs, quantum solvation and coordination: lead ions inside small helium droplets
- [10] A stronger acceptor decreases the rates of charge transfer: ultrafast dynamics and on/off switching of charge separation in organometallic donor–bridge–acceptor systems†










